An In-depth Technical Guide to 2-Bromo-3-ethylpyridine (CAS Number: 142337-94-8)
An In-depth Technical Guide to 2-Bromo-3-ethylpyridine (CAS Number: 142337-94-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3-ethylpyridine is a substituted pyridine derivative that serves as a valuable building block in organic synthesis. Its unique electronic and steric properties, arising from the presence of a bromine atom at the 2-position and an ethyl group at the 3-position of the pyridine ring, make it a versatile intermediate for the synthesis of a wide range of more complex molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 2-Bromo-3-ethylpyridine, with a particular focus on its relevance in medicinal chemistry and drug development.
Physicochemical Properties
While specific experimental data for 2-Bromo-3-ethylpyridine is not extensively reported in the literature, its physicochemical properties can be reliably estimated based on its structure and comparison with analogous compounds, such as 2-bromo-3-methylpyridine.
| Property | Value (Estimated) | Source |
| CAS Number | 142337-94-8 | [1][2] |
| Molecular Formula | C₇H₈BrN | [1][2] |
| Molecular Weight | 186.05 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | ~220-230 °C | [3][4] |
| Density | ~1.5 g/mL | [4] |
| Refractive Index | ~1.56 | [4] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, dichloromethane) | [3] |
Synthesis of 2-Bromo-3-ethylpyridine
Sandmeyer-type Reaction from 2-Amino-3-ethylpyridine
This is a common and effective method for introducing a bromine atom at the 2-position of a pyridine ring. The synthesis would proceed in two steps from the commercially available 3-ethylpyridine.
Step 1: Nitration of 3-Ethylpyridine to form 2-Amino-3-ethylpyridine. This step would likely involve the Chichibabin amination reaction, where 3-ethylpyridine is treated with sodium amide in an inert solvent like liquid ammonia or toluene.
Step 2: Diazotization and Bromination. The resulting 2-amino-3-ethylpyridine would then undergo a Sandmeyer-type reaction. This involves diazotization of the amino group with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid (e.g., hydrobromic acid), followed by the introduction of bromine using a copper(I) bromide catalyst.
Proposed Experimental Protocol (Sandmeyer-type Reaction):
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Step 1: Synthesis of 2-Amino-3-ethylpyridine (Chichibabin Amination)
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add dry toluene.
-
Carefully add sodium amide (NaNH₂) to the flask under a nitrogen atmosphere.
-
Heat the suspension to reflux with vigorous stirring.
-
Slowly add 3-ethylpyridine to the refluxing mixture.
-
Continue refluxing for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction mixture and carefully quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain 2-amino-3-ethylpyridine.
-
-
Step 2: Synthesis of 2-Bromo-3-ethylpyridine
-
To a solution of 2-amino-3-ethylpyridine in hydrobromic acid (HBr), cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at low temperature for a short period.
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.
-
Slowly add the diazonium salt solution to the CuBr solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete decomposition of the diazonium salt.
-
Cool the mixture, neutralize with a base (e.g., sodium hydroxide), and extract the product with an organic solvent.
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 2-Bromo-3-ethylpyridine by vacuum distillation.
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Direct Bromination of 3-Ethylpyridine
Direct bromination of the pyridine ring can be challenging due to the deactivating effect of the nitrogen atom. However, under specific conditions, this can be a viable route. This method often requires harsh conditions and may lead to a mixture of isomers.
Conceptual Experimental Protocol (Direct Bromination):
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In a suitable reactor, charge 3-ethylpyridine and a Lewis acid catalyst (e.g., aluminum chloride).
-
Heat the mixture to an elevated temperature.
-
Slowly add bromine to the reaction mixture.
-
Maintain the temperature for a specified period to allow for the reaction to proceed.
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After cooling, the reaction mixture is worked up by quenching with water, followed by neutralization and extraction.
-
The crude product would require careful purification, likely through fractional distillation, to isolate the desired 2-bromo-3-ethylpyridine from other brominated isomers.
Reactivity and Applications in Drug Development
The bromine atom at the 2-position of 2-Bromo-3-ethylpyridine is the primary site of its reactivity, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern medicinal chemistry for the construction of complex molecular scaffolds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that couples an organoboron compound with an organohalide.[5][6][7] 2-Bromo-3-ethylpyridine can be readily coupled with a wide range of aryl or heteroaryl boronic acids or esters to generate 2-substituted-3-ethylpyridine derivatives. These products are of significant interest in drug discovery as the biaryl motif is a common feature in many biologically active molecules.
Caption: Suzuki-Miyaura coupling of 2-Bromo-3-ethylpyridine.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[8][9] 2-Bromo-3-ethylpyridine can be coupled with various terminal alkynes to produce 2-alkynyl-3-ethylpyridines. These products can serve as versatile intermediates for further transformations or as key components of active pharmaceutical ingredients.
Caption: Sonogashira coupling of 2-Bromo-3-ethylpyridine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide and an amine. 2-Bromo-3-ethylpyridine can be reacted with a variety of primary or secondary amines to synthesize 2-amino-3-ethylpyridine derivatives. This reaction is of great importance in medicinal chemistry as the amino-pyridine scaffold is present in numerous drugs.
Caption: Buchwald-Hartwig amination of 2-Bromo-3-ethylpyridine.
Synthesis of 3-Ethyl-2-pyridone
2-Bromo-3-ethylpyridine can be converted to 3-ethyl-2-pyridone, a valuable intermediate in its own right. This transformation can be achieved through various methods, including metal-catalyzed hydroxylation or nucleophilic substitution with a hydroxide source. 2-Pyridones are prevalent scaffolds in many biologically active compounds.[10]
Spectroscopic Data (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet) and three aromatic protons on the pyridine ring. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing bromine atom and the electron-donating ethyl group.
-
¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atom attached to the bromine (C2) is expected to be significantly downfield.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a bromine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic ring and the ethyl group, as well as C=C and C=N stretching vibrations of the pyridine ring.
Safety and Handling
2-Bromo-3-ethylpyridine is classified as a hazardous substance and should be handled with appropriate safety precautions.[1][2]
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[11]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
It is essential to consult the Safety Data Sheet (SDS) from the supplier for detailed and up-to-date safety and handling information before working with this compound.
Conclusion
2-Bromo-3-ethylpyridine is a valuable and versatile building block in organic synthesis, particularly for the construction of novel heterocyclic compounds with potential applications in drug discovery and materials science. Its ability to participate in a wide range of cross-coupling reactions makes it a key intermediate for accessing diverse molecular architectures. While detailed experimental data for this specific compound is limited, a strong understanding of its predicted properties and reactivity, based on analogous structures, provides a solid foundation for its use in research and development. As with all chemical reagents, proper safety precautions must be observed when handling this compound.
References
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Wikipedia. Sonogashira coupling. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Published October 10, 2024. [Link]
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Myers, A. The Suzuki Reaction. Chem 115. [Link]
- Google Patents.
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Claremont McKenna College. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
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Scientific Research Publishing. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
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Eureka | Patsnap. Preparation method of 2-methyl-3-bromopyridine. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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PubChem. 2-Bromo-3-methylpyridine. [Link]
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Pipzine Chemicals. 3-Bromo-2-ethylpyridine. [Link]
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PubChem. 3-Bromo-2-ethylpyridine. [Link]
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Chemsrc. 2-Bromo-3-propylpyridine | CAS#:1417518-84-3. [Link]
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Organic Chemistry Portal. Synthesis of 2-pyridones. [Link]
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Organic Chemistry Portal. Sonogashira Coupling. [Link]
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